N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide group, a functional group with the connectivity R-S(=O)_2-NR'_2. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry, particularly as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of new 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides involved the creation of a sulfonamide linkage to a dihydro-thiazole ring . These methods could potentially be applied to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was elucidated using FTIR, NMR, and single-crystal X-ray diffraction . Density Functional Theory (DFT) calculations can also be used to predict molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. The N-acyl derivatives of sulfonamides, for example, can be hydrolyzed enzymatically to yield the parent sulfonamide . The reactivity of the sulfonamide group can also be modified by introducing different substituents, which can affect the compound's stability and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, lipophilicity, and thermal stability, can be influenced by the nature of the substituents on the sulfonamide nitrogen. Compounds with an ionizable amino function in the acyl moiety possess high water solubility and adequate lipophilicity at physiological pH . The thermal stability of these compounds can be determined using thermal analysis techniques such as TGA and DTA . Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, which indicates the charge transfer within the molecule .

科学研究应用

新型催化应用

磺酰胺化合物已被用于开发用于化学合成的新型催化剂。例如,Goli-Jolodar 等人的研究引入了一种新型纳米级 N-磺化布朗斯特酸性催化剂,用于在无溶剂条件下促进多氢喹啉衍生物的合成,通过 Hantzsch 缩合 (Goli-Jolodar, Shirini, & Seddighi, 2016)。这项研究突出了基于磺酰胺的催化剂在促进高效且环保的化学过程中的潜力。

材料科学和聚合物研究

磺酰胺衍生物已被掺入聚合物中以赋予其独特的性能。Ortyl、Janik 和 Kucharski 合成了含有偶氮苯基团的甲基丙烯酸酯单体,其中含有杂环磺酰胺取代基,展示了可用于材料科学应用的光致变色性能 (Ortyl, Janik, & Kucharski, 2002)。这些材料在智能涂层和传感器的开发中显示出前景。

不对称合成

Tang、Volkman 和 Ellman 研究的利用叔丁基磺酰亚胺和酮亚胺不对称合成受保护的 1,2-氨基醇,展示了磺酰胺化合物在为药物合成创建手性中间体的用途 (Tang, Volkman, & Ellman, 2001)。该应用对于生产对映体纯药物至关重要。

抗菌应用

Fadda、El-Mekawy 和 AbdelAal 描述的新型功能化 N-磺酸盐等磺酰胺衍生物的抗菌特性表明在开发新的抗菌剂方面具有潜在应用 (Fadda, El-Mekawy, & AbdelAal, 2016)。此类化合物可能有助于解决抗生素耐药性问题。

药物代谢和生物催化

Zmijewski 等人在双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物制备中展示的生物催化在药物代谢中的应用,强调了磺酰胺化合物在药物研究中的作用 (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006)。这项研究突出了了解药物代谢物对于开发更安全、更有效的药物的重要性。

属性

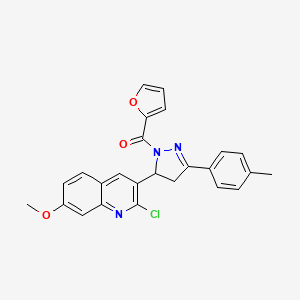

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-3-4-14-21(19,20)17-12-8-9-13-18(2)15-16-10-6-5-7-11-16/h5-7,10-11,17H,3-4,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSSFZRFTVARMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)